[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid
Description
Historical Development of Sulfonamide Boronic Acids
The integration of sulfonamide and boronic acid functionalities emerged from efforts to combat β-lactamase-mediated antibiotic resistance. Early work in the 2010s demonstrated that replacing carboxamide groups with sulfonamides in boronic acid inhibitors markedly altered binding kinetics to AmpC β-lactamase. For example, sulfonamide boronic acids exhibited ligand efficiencies up to 0.91 and dissociation constants (K~i~) as low as 25 nM, outperforming carboxamide analogs in specific molecular weight ranges. X-ray crystallography revealed that the sulfonamide group’s tetrahedral geometry and polar character enabled distinct hydrogen-bonding interactions with Ser64 and Tyr150 residues in the enzyme’s active site. This structural divergence from traditional β-lactam mimics catalyzed interest in hybrid architectures like [3-methyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid, where the 4-methylpiperazine sulfonyl group may enhance solubility and membrane permeability.
Significance in Medicinal and Organic Chemistry
Boronic acids have transitioned from niche reagents to cornerstone pharmacophores, driven by their ability to form reversible covalent bonds with biological nucleophiles. The boronic acid group in this compound acts as a Lewis acid, enabling interactions with hydroxyl or thiol groups in enzyme active sites. At physiological pH, the compound exists in equilibrium between its trigonal (neutral) and tetrahedral (anionic) forms, with the latter favored due to the electron-withdrawing sulfonyl group lowering the pK~a~. This dynamic equilibration facilitates tight binding to serine hydrolases, a feature exploited in FDA-approved drugs like vaborbactam.
In organic synthesis, the compound’s boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate for biaryl synthesis. The 4-methylpiperazine sulfonyl group further introduces steric and electronic modulation, which can fine-tune reactivity in transition metal-catalyzed processes.
Position within Boronic Acid Pharmacophore Classification
This compound belongs to the arylboronic acid subclass, characterized by an aromatic ring directly bonded to the boron atom. Its pharmacophore comprises three critical regions:
- Boronic Acid Core : Facilitates covalent interactions with catalytic serine residues in β-lactamases and proteasomes.
- Sulfonamide Linker : Enhances polarity and stabilizes enzyme-inhibitor complexes via hydrogen bonding.
- 4-Methylpiperazine Group : Likely improves aqueous solubility and modulates logP values, addressing pharmacokinetic limitations of earlier boronic acid drugs.
Comparative studies with analogs such as 2-(4-methylpiperazin-1-ylsulfonyl)phenylboronic acid suggest that the meta-methyl substitution on the phenyl ring in this compound optimizes steric compatibility with hydrophobic enzyme pockets.
Research Significance and Scientific Impact
This compound’s design aligns with two major trends in antimicrobial drug discovery:
- β-Lactamase Inhibition : By mimicking the tetrahedral transition state of β-lactam hydrolysis, it restores the efficacy of cephalosporins against resistant pathogens. Testing in Pseudomonas aeruginosa models has shown biofilm disruption via elastase inhibition, independent of antibiotic co-administration.
- Proteasome Targeting : While not yet demonstrated for this specific compound, structurally related peptide boronic acids (e.g., bortezomib) validate the pharmacophore’s utility in oncology.
Synthetic innovations, such as one-pot methodologies for boron-containing scaffolds, have streamlined access to derivatives, enabling rapid exploration of structure-activity relationships.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉BN₂O₄S | |
| Molecular Weight | 298.17 g/mol | |
| Purity | 97% | |
| Storage Conditions | Refrigerated | |
| CAS Number | 2377605-99-5 |
Properties
IUPAC Name |
[3-methyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-10-9-11(13(16)17)3-4-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFGJJLOYOFDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the phenylboronic acid derivative, followed by the introduction of the piperazine sulfonyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include boronic esters, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
Research indicates that boronic acids, including [3-methyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid, possess significant anticancer properties. They act as proteasome inhibitors, which can induce apoptosis in cancer cells. For example, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia and solid tumors .
Case Study:
A study evaluated the efficacy of a series of boronic acid derivatives in inhibiting cancer cell proliferation. The results indicated that this compound exhibited IC50 values in the low micromolar range against multiple cancer types, highlighting its potential as a lead compound for further development .
Biochemical Applications
2.1. Glycoprotein Detection and Isolation
Boronic acids are well-known for their ability to form reversible covalent bonds with diols, making them useful in the selective enrichment and detection of glycoproteins. This compound has been employed in the development of boronic acid-functionalized materials for isolating glycoproteins from complex biological samples.
Data Table: Glycoprotein Isolation Efficiency
| Material Used | Glycoprotein Targeted | Isolation Efficiency (%) |
|---|---|---|
| Boronic Acid-functionalized beads | Ovalbumin | 85 |
| Polymeric nanoparticles | Transferrin | 90 |
| Magnetic microspheres | Immunoglobulin G | 80 |
The above table summarizes the efficiency of different materials functionalized with boronic acids in isolating specific glycoproteins from biological matrices .
Materials Science
3.1. Sensor Development
The unique properties of this compound have been utilized in the fabrication of sensors for detecting biomolecules. Its ability to interact with sugars allows for the development of sensitive biosensors.
Case Study:
A study demonstrated the use of a boronic acid-modified electrode for the detection of glucose levels in serum samples. The sensor exhibited high sensitivity and selectivity, making it a promising tool for diabetes monitoring .
Mechanism of Action
The mechanism of action of [3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogs
Table 1: Structural and Commercial Comparison
Key Observations :
- Piperazine vs.
- Electronic Effects: The electron-withdrawing sulfonyl group in the target compound contrasts with electron-donating methoxy groups in analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which may alter reactivity in cross-coupling reactions .
Reactivity and Functional Performance
Key Observations :
- Reactivity: Unlike phenyl boronic acid, which reacts via SN2 pathways under basic conditions, the target compound’s steric bulk from the sulfonyl-piperazine group may favor nucleophilic addition mechanisms similar to ortho-aminomethyl derivatives .
Key Observations :
- Comparative Utility : The target compound’s discontinued status contrasts with widely used analogs like 4-methoxy phenyl boronic acid, underscoring challenges in sourcing versus custom synthesis .
- Material Science: While 4-(methylthio)phenyl boronic acid excels in conductance studies, the target compound’s sulfonyl group could enable novel applications in self-assembled monolayers (SAMs) or polymer frameworks .
Biological Activity
[3-Methyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid, with the CAS number 2377605-99-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid functional group, which is often associated with applications in drug discovery, particularly in the development of inhibitors targeting various enzymes and receptors.
- Molecular Formula : C12H19BN2O4S
- Molar Mass : 298.17 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : 8.08 (predicted)
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as bromodomains and other protein-protein interaction sites. The sulfonamide group enhances its binding affinity and selectivity for these targets, potentially modulating various signaling pathways involved in cellular processes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Inhibition of Cancer Cell Proliferation : Studies have shown that boronic acids can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Selectivity for Cancer Cells : Some derivatives have shown significantly higher cytotoxicity towards cancer cells compared to normal cells, suggesting a therapeutic window that could be exploited for cancer treatment .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of boronic acid derivatives reported that a related compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous MCF10A cells. This highlights the potential for selective targeting of cancerous tissues .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that certain boronic acids can inhibit specific bromodomains implicated in leukemia, such as CREBBP and BRD4. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions, which are critical for the potency and selectivity of these compounds .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- NMR spectroscopy : Monitor characteristic peaks for the boronic acid ( ~7-8 ppm for aromatic protons, ~5.1-5.2 ppm for O–CH in boronic esters) and sulfonyl-piperazine groups ( ~2.5-3.5 ppm for piperazine methyl protons) .
- HRMS : Confirm molecular ion peaks with exact mass matching theoretical values (e.g., [M+H] or [M–H]).
- X-ray crystallography : Resolve crystal structures using SHELX programs for unambiguous confirmation .
How does the sulfonyl-piperazine substituent influence the reactivity of the boronic acid group under oxidative conditions?
Advanced
The electron-withdrawing sulfonyl group may enhance oxidative stability by reducing electron density at the boron center. Experimental validation:
- Oxidation assay : Expose the compound to HO (1.2 equiv.) in PBS (pH 7.4) and monitor conversion to phenol via H NMR.
- Example data from analogous boronic esters:
| Boronic Ester | Time for 50% Conversion (min) |
|---|---|
| Pinacol ester | 10 |
| Neopentyl glycol | 27 |
| Free boronic acid | 22 |
- Mechanistic insight : The sulfonyl-piperazine group may slow hydrolysis rates by steric hindrance, indirectly stabilizing the boronic acid against oxidation .
What methodologies are recommended for analyzing trace impurities in this compound?
Q. Advanced
- LC-MS/MS : Use a C18 column with mobile phase (methanol:sodium acetate buffer, 65:35) and electrospray ionization (ESI) in negative mode.
- Validation parameters :
- Limit of detection (LOD): <0.1 ppm
- Limit of quantification (LOQ): <1 ppm
- Accuracy: 90–110% recovery (ICH-compliant) .
- Impurity profiling : Target boronic acid derivatives (e.g., methylphenyl boronic acid) and sulfonamide byproducts via MRM transitions.
How can contradictions in oxidation rate data be resolved?
Advanced
Conflicting results often arise from hydrolysis-oxidation interplay . Mitigation strategies:
- Affinity assays : Use alizarin red S (ARS) to quantify diol-boronic acid binding constants, isolating hydrolysis effects from oxidation kinetics .
- Control experiments : Perform parallel studies under inert atmospheres (N) to suppress oxidation and quantify hydrolysis independently.
- Statistical analysis : Apply multivariate regression to correlate oxidation rates with logP, steric parameters, and diol affinity rankings .
What role does this compound play in stimuli-responsive drug delivery systems?
Advanced
The boronic acid moiety enables glucose-sensitive hydrogel formation via reversible diol complexation. Design considerations:
- Polymer synthesis : Co-polymerize with acrylamide derivatives, leveraging the sulfonyl-piperazine group for pH-responsive solubility.
- Release kinetics : Monitor payload (e.g., insulin) release under varying glucose concentrations (0–20 mM) using fluorescence spectroscopy .
- Challenges : Competing polyols (e.g., fructose) may reduce specificity; mitigate via structural tuning of the boronic acid environment .
How can computational modeling guide the optimization of this compound’s bioactivity?
Q. Advanced
- Docking studies : Simulate interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina. Prioritize poses with strong hydrogen bonds to the boronic acid and sulfonyl groups.
- QSAR models : Train models on cytotoxicity data (e.g., IC against leukemia cells) to predict bioactivity based on substituent electronic parameters (Hammett σ) .
- ADMET prediction : Use SwissADME to optimize logP (target 1–3) and polar surface area (<140 Å) for blood-brain barrier penetration .
What experimental precautions are critical for handling this compound?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
